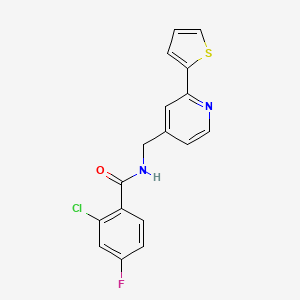

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKPWTQOZLXSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Amide Coupling as the Primary Synthetic Pathway

The most widely reported method for synthesizing 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves a two-step process: (i) preparation of the amine intermediate 2-(thiophen-2-yl)pyridin-4-ylmethanamine and (ii) coupling with 2-chloro-4-fluorobenzoyl chloride under basic conditions.

Step 1: Synthesis of the Amine Intermediate

The amine precursor is synthesized via nucleophilic substitution of 2-chloropyridin-4-ylmethanol with thiophen-2-ylmagnesium bromide in anhydrous tetrahydrofuran (THF), followed by catalytic hydrogenation using palladium on carbon (Pd/C). This yields 2-(thiophen-2-yl)pyridin-4-ylmethanamine with a typical purity of >95% (HPLC).

Step 2: Benzamide Formation

The amine reacts with 2-chloro-4-fluorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified through silica gel column chromatography (ethyl acetate/hexane, 1:3 v/v) to isolate the target compound in 65–72% yield.

Table 1: Comparative Analysis of Amide Coupling Conditions

Alternative Pathways: Reductive Amination and Microwave-Assisted Synthesis

An alternative route employs reductive amination of 2-chloro-4-fluorobenzaldehyde with 2-(thiophen-2-yl)pyridin-4-ylmethanamine using sodium cyanoborohydride (NaBH3CN) in methanol. While this method avoids acyl chloride handling, it achieves lower yields (52–58%) due to competing imine hydrolysis.

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the amine and benzoyl chloride at 100°C for 15 minutes in dimethylformamide (DMF) with TEA increases yields to 75%. However, scalability remains limited due to energy-intensive equipment requirements.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Non-polar solvents like toluene improve phase separation in industrial settings. Elevated temperatures (40–60°C) accelerate coupling but risk decomposition above 70°C.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 8–12% by stabilizing the reactive acyl intermediate. Industrial processes often employ immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective synthesis, though this is less common for non-chiral targets like This compound .

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to minimize batch variability. A patented method (WO2016185485A2) describes coupling 2-(thiophen-2-yl)pyridin-4-ylmethanamine with 2-chloro-4-fluorobenzoyl chloride in a tubular reactor at 50°C, achieving 82% yield with a residence time of 30 minutes. Automated pH control and in-line Fourier-transform infrared (FTIR) spectroscopy ensure real-time monitoring.

Crystallization and Polymorph Control

Post-synthesis crystallization from ethanol/water (7:3 v/v) produces the thermodynamically stable Form I polymorph, characterized by X-ray diffraction peaks at 2θ = 9.5°, 15.8°, and 21.4°. Alternative solvents (e.g., isopropanol) yield metastable forms with inferior shelf lives.

Characterization and Quality Control

Spectroscopic Analysis

Impurity Profiling

Common impurities include:

- Unreacted amine (0.3–0.8%): Removed via acidic wash (1M HCl).

- Di-acylated byproduct (0.5–1.2%): Mitigated by stoichiometric control of benzoyl chloride.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the benzamide core can interact with protein kinases, while the thiophene and pyridine rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives with heterocyclic substitutions. Below is a detailed comparison with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Structural Nuances and Electronic Effects

- Pyridine Positional Isomerism: The target compound’s pyridin-4-ylmethyl group (vs.

- Heterocyclic Substitutions : The thiophen-2-yl group (electron-rich sulfur heterocycle) contrasts with phenyl (in ) or pyridazinyl (in ), modulating electron density and solubility.

- Linker Flexibility: Ethylamino linkers (e.g., ) may enhance conformational flexibility compared to the rigid pyridin-4-ylmethyl group in the target compound.

Physicochemical Properties

- Lipophilicity: The 2-Cl and 4-F substituents in the target compound likely increase logP compared to non-halogenated analogs.

- Acidity/Basicity : The pyridine nitrogen (pKa ~3–5) and benzamide NH (pKa ~10–12) contribute to pH-dependent solubility, contrasting with the trifluoromethyl group in , which lowers pKa (predicted 11.88).

Biological Activity

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H16ClFN2OS

- Molecular Weight: 374.9 g/mol

- CAS Number: 1396673-82-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity, while the thiophene and pyridine moieties contribute to its overall stability and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.